molecular formula C14H23BF3NO4 B1427255 Phenylethylisothiocyanate CAS No. 94242-81-6

Phenylethylisothiocyanate

Cat. No.: B1427255
CAS No.: 94242-81-6
M. Wt: 337.14 g/mol
InChI Key: UIRPOZKMSMHJBQ-KXPSTEIISA-N
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Description

PEITC is an isothiocyanate naturally found in various cruciferous vegetables, including watercress. Epidemiological evidence suggests a strong inverse relationship between dietary intake of cruciferous vegetables and cancer incidence. Among these vegetables, PEITC stands out due to its remarkable anti-cancer effects .


Synthesis Analysis

PEITC is derived from its precursor, gluconasturtiin , which is present in cruciferous vegetables. The synthesis of PEITC involves enzymatic hydrolysis of gluconasturtiin, leading to the release of PEITC .


Chemical Reactions Analysis

PEITC interacts with various cellular components, affecting cancer-promoting mechanisms. It targets multiple proteins involved in cell proliferation, progression, and metastasis. Additionally, pre-clinical evidence suggests that combining PEITC with conventional anti-cancer agents enhances overall efficacy .

Scientific Research Applications

  • Plant Growth and Defense Mechanisms Phenylethylisothiocyanate (PEITC) has been studied for its impact on plant growth and defense. In a study focusing on Arabidopsis thaliana, it was found that PEITC significantly inhibited root growth and affected the formation of lateral roots. This suggests a potential role of PEITC in plant cellular mechanisms and defense strategies (Urbancsok, Bones, & Kissen, 2017).

  • Chemopreventive Properties in Cancer Research PEITC has been examined for its potential chemopreventive properties in cancer research. A study demonstrated that PEITC, combined with curcumin, effectively suppressed prostate cancer in vitro and in vivo. This highlights its potential use in cancer prevention strategies, particularly for prostate adenocarcinoma (Barve et al., 2008).

  • Antibacterial and Antiquorum-Sensing Properties PEITC's antibacterial and antiquorum-sensing properties were investigated in the context of oral bacterial infections in diabetic patients. Studies found that eugenol and 2-phenylethylisothiocyanate effectively inhibited bacterial biofilms and quorum sensing, suggesting their potential in the treatment of bacterial infections (Rafey et al., 2021).

  • Influence on Rhizosphere Bacterial Communities Research into the concentration of PEITC in the rhizosphere of field-grown canola revealed its significant influence on bacterial community composition. The study indicates that PEITC released from canola roots could act as a selective factor for bacterial communities in the rhizosphere (Rumberger & Marschner, 2004).

  • Biofilm Prevention and Control PEITC has been evaluated for its effectiveness in preventing and controlling biofilms formed by various human pathogenic bacteria. This research suggests the potential of PEITC as an emergent product to inhibit bacterial motility and control biofilms, which is crucial in combating bacterial infections (Borges, Simões, Saavedra, & Simões, 2014).

Properties

IUPAC Name

2,2,2-trifluoroacetic acid;(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BNO2.C2HF3O2/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13;3-2(4,5)1(6)7/h7-10H,5-6,14H2,1-4H3;(H,6,7)/t7-,8-,9-,10+,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRPOZKMSMHJBQ-KXPSTEIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733816
Record name Trifluoroacetic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94242-81-6
Record name Trifluoroacetic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylethylisothiocyanate
Reactant of Route 2
Phenylethylisothiocyanate
Reactant of Route 3
Phenylethylisothiocyanate
Reactant of Route 4
Phenylethylisothiocyanate
Reactant of Route 5
Phenylethylisothiocyanate
Reactant of Route 6
Phenylethylisothiocyanate

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